3,4-Difluoropyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoropyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFTVEADDMICLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Difluoropyrrolidine Derivatives
Strategies for Vicinal Difluorination of Pyrrolidine (B122466) Rings
The direct introduction of two fluorine atoms onto adjacent carbons of a pyrrolidine ring, known as vicinal difluorination, presents a significant synthetic challenge. Several strategies have been developed to achieve this transformation, primarily involving the conversion of pre-functionalized pyrrolidine precursors.
Deoxyfluorination of Hydroxylated Pyrrolidine Precursors
One of the primary methods for synthesizing 3,4-difluoropyrrolidines involves the deoxyfluorination of pyrrolidine rings bearing hydroxyl groups at the C-3 and C-4 positions. This approach leverages the availability of chiral starting materials, such as 4-hydroxyproline, to construct stereochemically defined dihydroxylated intermediates.
In a patented synthesis, a key step involves the use of diethylaminosulfur trifluoride (DAST) to convert a dihydroxyproline derivative into its corresponding difluorinated analog. acs.org While specific yields and detailed reaction conditions are often proprietary, this method represents a direct approach to installing the vicinal difluoro moiety.
Another powerful deoxyfluorination method was reported involving the treatment of a (3R,4S)-3,4-dihydroxyproline derivative with nonafluorobutanesulfonyl fluoride (B91410) (NfF) in the presence of tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT). This reaction yielded the Boc-protected (3S,4R)-3,4-difluoroproline as the sole diastereomer observed, demonstrating a high degree of stereoselectivity. acs.org
Table 1: Examples of Deoxyfluorination of Hydroxylated Pyrrolidine Precursors
| Starting Material | Reagents | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| (3R,4S)-3,4-Dihydroxyproline derivative | DAST | N-Boc-(3S,4R)-3,4-difluoroproline | Inversion of stereochemistry | acs.org |
Fluoride-Mediated Epoxide Ring Opening Approaches
An alternative strategy commences with the epoxidation of a carbon-carbon double bond within the pyrrolidine ring, specifically from 3,4-dehydroproline derivatives. The resulting epoxide then serves as an electrophile for a nucleophilic fluoride source, leading to a fluorohydrin intermediate. A subsequent deoxyfluorination step can then install the second fluorine atom.
The epoxidation of N-protected 3,4-dehydroproline derivatives, for instance with meta-chloroperoxybenzoic acid (mCPBA), typically yields a mixture of cis and trans epoxides. acs.org The subsequent ring-opening of these epoxides with a fluoride source, such as hydrogen fluoride-pyridine (HF·Py), is a critical step. This reaction is generally expected to proceed via an SN2 mechanism, resulting in the anti-diaxial opening of the epoxide ring and the formation of a trans-fluorohydrin. The stereochemical outcome of this step is crucial for determining the final stereochemistry of the difluorinated product. Following the formation of the fluorohydrin, a deoxyfluorination reaction, for example using DAST, can be employed to replace the remaining hydroxyl group with a second fluorine atom.
Conversion of Ditriflate-Substituted Pyrrolidines
The conversion of diols to ditriflates (bis-trifluoromethanesulfonates) provides a pathway to activate both hydroxyl groups for nucleophilic substitution. This method has been successfully applied to the synthesis of trans-3,4-difluoropyrrolidines.
Starting from a trans-3,4-dihydroxypyrrolidine derivative, the corresponding trans-3,4-ditriflate can be prepared. Treatment of this ditriflate-substituted pyrrolidine with a fluoride source, such as tetrabutylammonium fluoride (TBAF), can proceed via a double SN2 displacement to yield the trans-3,4-difluoropyrrolidine. acs.org This method has been shown to be effective, providing the desired difluorinated product in good yield. acs.org However, a significant challenge with this approach can be the stability of the ditriflate intermediate, as treatment of a 3,4-dihydroxyproline (B1205037) derivative with triflic anhydride (B1165640) can lead to the formation of a pyrrole (B145914) byproduct through elimination. acs.org
Table 2: Synthesis of trans-3,4-Difluoropyrrolidine via Ditriflate Intermediate
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Halofluorination and Halide Displacement Reactions
The direct addition of a halogen and a fluorine atom across the double bond of a 3,4-dehydroproline derivative (halofluorination) followed by nucleophilic displacement of the halogen with fluoride represents another potential route to 3,4-difluoropyrrolidines.
However, attempts to effect the halofluorination of an N-Boc protected 3,4-dehydroproline benzyl (B1604629) ester have been reported as unsuccessful. acs.org Various combinations of N-halosuccinimides (NBS, NCS, or NIS) as the halogen source and hydrogen fluoride-pyridine or triethylamine (B128534) trihydrofluoride as the fluoride source failed to produce the desired halofluorinated product, leading only to the recovery of the starting material. acs.org This suggests that the electronic nature of the dehydroproline system may disfavor the initial halonium ion formation or subsequent fluoride attack under these conditions. Consequently, this approach remains a challenging and less explored avenue for the synthesis of 3,4-difluoropyrrolidines.
Approaches via 3,4-Dehydroproline and its Analogs
3,4-Dehydroproline is a key and commercially available, albeit expensive, building block for the synthesis of 3,4-difluoropyrrolidine derivatives. acs.org Its carbon-carbon double bond provides a versatile handle for introducing the desired fluorine atoms through various functional group transformations.
As discussed in the preceding sections, 3,4-dehydroproline derivatives are the primary precursors for both the epoxide-based strategies and the attempted halofluorination routes. The synthesis of these dehydroproline analogs often starts from the readily available and inexpensive (4R)-4-hydroxyproline. acs.org The conversion typically involves the transformation of the hydroxyl group into a good leaving group, followed by an elimination reaction to form the double bond.
1,3-Dipolar Cycloaddition Reactions in the Synthesis of 3,4-Difluoropyrrolidines
1,3-Dipolar cycloaddition reactions offer a powerful and convergent approach to constructing the pyrrolidine ring itself, with the potential for incorporating fluorine atoms from the outset. This strategy typically involves the reaction of an azomethine ylide (the 1,3-dipole) with a fluorinated alkene (the dipolarophile).
An efficient route to enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives has been developed using a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes. researchgate.net This methodology has been shown to produce a series of novel fluorinated pyrrolidines in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee). researchgate.net
The scope of this reaction is broad, accommodating various substituted fluorinated styrenes and imino esters. The resulting highly functionalized and stereochemically rich difluoro- and trifluoropyrrolidines are valuable building blocks for the synthesis of more complex molecules.
Table 3: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for Fluorinated Pyrrolidines
| Azomethine Ylide Precursor | Fluorinated Alkene | Product Type | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Imino esters | 1,1-gem-Difluorostyrenes | 3,3-Difluoropyrrolidines | High (up to 96%) | High (up to >20:1 dr, 97% ee) | researchgate.net |
This approach highlights the utility of 1,3-dipolar cycloadditions in creating complex fluorinated heterocycles from simpler, readily available fluorinated starting materials. The ability to control the stereochemistry of the newly formed chiral centers is a significant advantage of this methodology.
Enantioselective Syntheses of this compound Stereoisomers
The development of synthetic routes to enantiomerically pure this compound derivatives has been a subject of significant research interest. These strategies can be broadly categorized into two main approaches: those that rely on asymmetric fluorination techniques to introduce chirality, and those that utilize the transfer of chirality from a readily available chiral starting material.
While the direct asymmetric vicinal difluorination of alkenes is an emerging area of synthetic chemistry, specific applications of this methodology to pyrrolidine precursors for the synthesis of this compound are not extensively detailed in the literature. General strategies for enantioselective, catalytic vicinal difluorination of alkenes often employ chiral catalysts to control the stereochemical outcome of the fluorination reaction. nih.govnih.gov These methods typically involve the use of an electrophilic fluorine source in the presence of a chiral catalyst, which can be a transition metal complex or an organocatalyst. acs.orgresearchgate.net
The development of a catalytic, enantioselective 1,2-difluorination of cinnamamides has been reported, utilizing a chiral aryl iodide catalyst. acs.org This approach, while not demonstrated on a pyrrolidine-based substrate, highlights the potential for chiral catalysts to induce enantioselectivity in vicinal difluorination reactions. The challenges in applying these methods to pyrrolidine precursors include controlling the reactivity and selectivity at the heterocyclic core.
Future research in this area may focus on the adaptation of existing asymmetric fluorination methods to pyrroline (B1223166) or dihydropyrrole substrates, which could provide a more direct route to chiral this compound derivatives. The choice of catalyst, fluorine source, and reaction conditions would be crucial in achieving high levels of enantioselectivity and diastereoselectivity.
A well-established and effective method for the synthesis of enantiopure this compound stereoisomers involves the transfer of chirality from a chiral starting material, often referred to as the chiral pool approach. L-(+)-tartaric acid is a commonly used starting material for this purpose due to its availability in enantiomerically pure form and its inherent C2 symmetry. nih.govacs.orgresearchgate.net
The synthesis of enantiopure trans-3,4-difluoropyrrolidines has been successfully achieved starting from L-(+)-tartaric acid. nih.govacs.org This multi-step synthesis relies on the stereospecific conversion of the chiral diol moiety of tartaric acid into the corresponding difluoride. The key steps in this synthetic pathway are outlined in the table below.
Table 1: Chirality Transfer Synthesis of a trans-3,4-Difluoropyrrolidine Derivative
| Step | Starting Material | Reagents and Conditions | Product | Key Transformation |
|---|
Stereochemical and Conformational Analysis of 3,4 Difluoropyrrolidine Systems
Influence of Vicinal Difluorination on Pyrrolidine (B122466) Ring Conformation
The five-membered pyrrolidine ring is not planar and adopts puckered (envelope or twist) conformations to relieve steric strain. beilstein-journals.org The substitution of hydrogen with fluorine at the 3 and 4 positions introduces significant stereoelectronic interactions that create distinct conformational biases. nih.govbeilstein-journals.org Vicinal difluorination, in particular, has been shown to be a tool for either exaggerating or mitigating the inherent conformational preferences of the pyrrolidine ring. beilstein-journals.orgnih.govbeilstein-journals.org For instance, in (3S,4R)-3,4-difluoroproline, the individual fluorine atoms exert opposing conformational effects, resulting in a system with minimized conformational bias compared to its monofluorinated counterparts. rsc.org
The puckering of the pyrrolidine ring in proline derivatives is typically described by the Cγ-exo and Cγ-endo conformations, which refer to the displacement of the Cγ carbon atom out of the plane defined by the other four ring atoms, either on the opposite (exo) or the same (endo) side as the carboxyl group. researchgate.netresearchgate.net The stereochemistry of fluorine substitution at the 3 and 4 positions strongly dictates the preference for one pucker over the other. researchgate.netresearchgate.net
For example, studies on 3,4-difluoro-L-proline diastereoisomers have shown that the (3S,4S)- and (3R,4R)-variants exhibit significant biases in their ring pucker. researchgate.netacs.org The (3R,4R)-difluoroproline derivative shows a strong preference for the Cγ-endo pucker. researchgate.net Conversely, the (3S,4S)-difluorinated proline demonstrates a bias towards the Cγ-exo pucker. researchgate.netsoton.ac.uk These biases are of a similar magnitude to those observed in their respective monofluorinated precursors, indicating that the effects of the two fluorine atoms can be additive. researchgate.netacs.org For instance, (4R)-fluoroproline and (3R)-fluoroproline are both known to favor the Cγ-exo pucker, and consequently, the (3S,4S)-difluorinated proline also shows a clear bias for the Cγ-exo conformation. researchgate.netsoton.ac.uk
Table 1: Calculated Pucker Ratios for N-Ac-X-OMe Model Compounds
| Compound | Solvent | Trans Rotamer (Cγ-endo/Cγ-exo) | Cis Rotamer (Cγ-endo/Cγ-exo) |
|---|---|---|---|
| (3S,4S)-difluoroproline (21) | Chloroform | Data not available | Highly populated Cγ-exo |
| (3S,4S)-difluoroproline (21) | Water | Data not available | Highly populated Cγ-exo |
| (3R,4R)-difluoroproline (22) | Chloroform | Heavily biased to Cγ-endo | Heavily biased to Cγ-endo |
| (3R,4R)-difluoroproline (22) | Water | Heavily biased to Cγ-endo | Heavily biased to Cγ-endo |
| (4R)-fluoroproline (52) | Chloroform | Cγ-exo bias | Cγ-exo bias |
| (4R)-fluoroproline (52) | Water | Cγ-exo bias | Cγ-exo bias |
| (3R)-fluoroproline (53) | Chloroform | Cγ-exo bias | High Cγ-exo bias |
| (3R)-fluoroproline (53) | Water | Cγ-exo bias | Low Cγ-exo bias |
| (4S)-fluoroproline (54) | Chloroform | Strong Cγ-endo bias | Strong Cγ-endo bias |
| (4S)-fluoroproline (54) | Water | Strong Cγ-endo bias | Strong Cγ-endo bias |
| (3S)-fluoroproline (55) | Chloroform | Strong Cγ-endo bias | Strong Cγ-endo bias |
| (3S)-fluoroproline (55) | Water | Strong Cγ-endo bias | Strong Cγ-endo bias |
Data derived from DFT calculations. researchgate.net
The isomerization of the amide bond preceding a proline residue is a crucial process in protein folding and function. rsc.org Fluorination of the proline ring is known to affect the rate of this cis/trans isomerization. acs.org Research on (3S,4S)- and (3R,4R)-difluoro-L-proline has revealed that these compounds exhibit significantly faster amide cis/trans isomerization rates compared to their monofluorinated counterparts. researchgate.netacs.org This accelerated isomerization is attributed to the electronic effects of the two fluorine atoms. rsc.org While the cis/trans ratios for these difluorinated prolines are of a similar magnitude to their monofluorinated progenitors, the increased rate of interconversion is a notable consequence of vicinal difluorination. researchgate.netacs.org For example, substitution of proline with 4,4-difluoroproline, which has a similar cis-trans preference to proline but a faster isomerization rate, leads to significant protein destabilization. nih.gov
Table 2: Experimental Amide Isomerization Rates and trans/cis Ratios
| Compound | trans/cis Ratio (Chloroform) | trans/cis Ratio (Water) | Isomerization Rate Constant kex (s⁻¹) (Water) |
|---|---|---|---|
| (3S,4S)-difluoroproline (21) | Similar to monofluorinated progenitors | Similar to monofluorinated progenitors | Significantly faster than monofluorinated progenitors |
| (3R,4R)-difluoroproline (22) | Closer to (4S)-FPro than (3S)-FPro | Closer to (4S)-FPro than (3S)-FPro | Significantly faster than monofluorinated progenitors |
| (3S,4R)-difluoroproline (56) | Data previously reported | Data previously reported | Data previously reported |
Data for N-Ac-X-OMe model compounds. acs.org
Stereoelectronic Effects Governing Conformational Preferences
The conformational biases observed in 3,4-difluoropyrrolidine systems are rooted in fundamental stereoelectronic interactions. nih.govbeilstein-journals.org These are effects on the molecular geometry and stability that arise from the spatial arrangement of orbitals. wikipedia.org Key among these are the generalized anomeric effect, the fluorine gauche effect, and the influence of intramolecular hydrogen bonding. nih.govbeilstein-journals.org
The anomeric effect describes the preference for an axial orientation of a heteroatomic substituent adjacent to another heteroatom within a ring. wikipedia.orgiupac.org In the context of fluorinated pyrrolidines, a "generalized anomeric effect" involving the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the vicinal C-F bond (σCF) plays a crucial role in determining conformational stability. beilstein-journals.orgnih.govbeilstein-journals.org This nN→σCF interaction is a type of hyperconjugation that stabilizes conformations where the nitrogen lone pair and the C-F bond are anti-periplanar. beilstein-journals.orgnih.gov Quantum chemical analyses have shown that this effect is particularly significant in modulating the energetics of α-fluoro isomers, imparting a strong conformational bias. beilstein-journals.orgnih.gov The conformational space of difluorinated pyrrolidines, both in the gas phase and in solution, is significantly dictated by this nN→σ*CF anomeric effect. beilstein-journals.orgbeilstein-journals.org
Intramolecular hydrogen bonds can significantly influence the conformation of molecules by creating cyclic structures that lock in specific geometries. nih.govmdpi.com In this compound systems, the potential for hydrogen bonding between the amine proton (N-H) and a fluorine atom can contribute to the stability of certain conformers. beilstein-journals.orgresearchgate.net For example, in 3-fluoropyrrolidine (B48656), the most stable conformer in both the gas phase and in solution is a cis-twist ring with an axial N-H bond, which allows for an intramolecular F∙∙∙H hydrogen bond. beilstein-journals.org Upon protonation to form the 3-fluoropyrrolidinium cation, a highly favored conformation is observed where the fluorine and nitrogen atoms are cis to each other. beilstein-journals.orgbeilstein-journals.org This preference is attributed to an attractive electrostatic interaction (NH2+∙∙∙Fδ−) that reinforces the hyperconjugative gauche effect. beilstein-journals.orgbeilstein-journals.org The formation of these intramolecular hydrogen bonds can therefore play a significant role in determining the most stable conformation of the pyrrolidine ring. mdpi.comnih.gov
Advanced Computational Studies of this compound Conformations
Computational chemistry provides powerful tools to investigate the complex potential energy surface of this compound systems. High-level theoretical calculations allow for the precise determination of conformer geometries, relative energies, and the underlying electronic interactions that govern conformational preferences.
Density Functional Theory (DFT) has become a primary method for exploring the conformational landscape of fluorinated pyrrolidines due to its balance of computational cost and accuracy. wikipedia.orgmdpi.com Studies employ various functionals and basis sets to model the system, with hybrid functionals often being chosen for their improved performance.
Recent research has utilized the B3LYP-D3BJ functional with the 6-311++G** basis set to explore the relative energies of all favored conformations of the different stereoisomers of 3,4-difluoropyrrolidines. beilstein-journals.orgbeilstein-journals.orgnih.gov This level of theory was selected after benchmark studies against higher-level methods and experimental data, demonstrating its reliability for depicting the conformational intricacies of these molecules. nih.gov For instance, in a study of a 4,4-difluoropyrrolidine derivative, DFT calculations were able to identify two energy minima, with the dominant conformer constituting 85% of the population. These calculations are essential for understanding how factors like intramolecular hydrogen bonding and dispersion forces contribute to the stability of specific ring puckers, such as the Cγ-exo or Cγ-endo conformations. nih.gov
Table 1: DFT Methodologies Applied to Fluorinated Pyrrolidine Systems
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP-D3BJ | 6-311++G** | Conformational analysis of 2,3-, 2,4-, and 3,4-difluoropyrrolidines | beilstein-journals.org, beilstein-journals.org |
| ωB97XD | 6-311++G** | Benchmark study for conformational energy calculations | nih.gov, researchgate.net |
| PBEPBE | DGTZVP | Benchmark study for geometry optimization | beilstein-journals.org, nih.gov |
| B3LYP | STO-3G | Standard NBO analysis example | uni-muenchen.de |
Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations [CCSD(T)], represents the "gold standard" in quantum chemistry for obtaining highly accurate energies. afit.edukit.eduarxiv.org While computationally intensive, CCSD methods are invaluable for benchmarking the performance of more cost-effective DFT functionals. aps.org
In the context of fluorinated pyrrolidines, CCSD calculations, often with the DGTZVP basis set, have been used to establish reference energies and geometries for simpler analogs like 3-fluoropyrrolidine and its cation. beilstein-journals.orgnih.govresearchgate.net These high-accuracy benchmarks provide a critical validation for the DFT methods subsequently used to study the more complex this compound systems. nih.govresearchgate.net The comparison of DFT results to CCSD data ensures that the chosen functional can reliably capture the subtle electronic effects, such as gauche and anomeric interactions, that are paramount in determining the conformational preferences of these fluorinated heterocycles. beilstein-journals.org
Natural Bond Orbital (NBO) analysis is a theoretical framework used to translate the complex results of a quantum chemical calculation into the intuitive language of Lewis structures, including bonds, lone pairs, and orbital interactions. uni-muenchen.dewisc.edu For this compound, NBO analysis is critical for dissecting the stereoelectronic effects that govern its conformation.
Studies have shown that the conformational space is significantly influenced by hyperconjugative interactions. beilstein-journals.orgbeilstein-journals.org NBO analysis quantifies these interactions as donor-acceptor delocalizations between filled (donor) and empty (acceptor) orbitals. icm.edu.pl A key finding is that the fluorine gauche effect, often attributed to σCH→σCF hyperconjugation, plays a secondary role in these systems. beilstein-journals.orgnih.gov Instead, interactions involving the nitrogen lone pair, such as the nN→σCF anomeric effect in related α-fluoro isomers, are more dominant. beilstein-journals.orgnih.gov The analysis partitions the total energy into Lewis-type (steric and electrostatic) and non-Lewis (hyperconjugative) contributions, revealing that strong dipolar and steric repulsions can overshadow weaker hyperconjugative stabilizations. beilstein-journals.org
Table 2: Key NBO Interactions in Fluorinated Pyrrolidines
| Donor Orbital (i) | Acceptor Orbital (j) | Type of Interaction | Stabilization Energy E(2) (kcal/mol) | Significance | Reference |
|---|---|---|---|---|---|
| nN | σ*CF | Anomeric Effect | 22.43 | Strong stabilization in α-fluoro isomers | beilstein-journals.org |
| σCH | σ*CF | Gauche Effect | Secondary | Overshadowed by other interactions | beilstein-journals.org, beilstein-journals.org |
| nO | σ*CC | Hyperconjugation | Significant | Can influence C-C bond strength | semanticscholar.org |
| nF | n*C | Hyperconjugation | Significant | Affects geometry of fluorinated radicals | semanticscholar.org |
Spectroscopic Characterization of Stereochemical Properties
Experimental techniques are essential to validate and complement computational findings. Spectroscopic methods provide direct insight into the three-dimensional structure of this compound in both solution and the solid state.
NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of fluorinated molecules. wikipedia.org Fluorine-19 (¹⁹F) NMR is particularly informative due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus, which often leads to well-resolved, first-order spectra. wikipedia.orgicpms.cz
For this compound systems, the analysis of various NMR parameters is crucial. Vicinal coupling constants, such as ³J(H,H), ³J(F,H), and ³J(F,F), are dependent on the dihedral angle between the coupled nuclei and can be used to infer ring pucker and the populations of different conformers. nih.govbeilstein-journals.org For example, a large ³J(H,H) value would suggest an anti-periplanar relationship between the two protons, while a smaller value indicates a gauche arrangement. beilstein-journals.org Furthermore, 1D ¹⁹F-¹H heteronuclear Overhauser effect (HOESY) experiments can provide through-space distance information, which helps to distinguish between different stereoisomers and conformers. nih.gov The combination of these NMR-derived constraints allows for a detailed picture of the conformational equilibria in solution. soton.ac.uk
Table 3: Representative NMR Coupling Constants for Conformational Analysis of Vicinal Difluoroalkanes
| Coupling | Type | Typical Magnitude (Hz) | Structural Dependence | Reference |
|---|---|---|---|---|
| ³J(H,H) | Vicinal H-H | 2 - 10 | Dependent on H-C-C-H dihedral angle | beilstein-journals.org |
| ³J(F,H) | Vicinal F-H | 14 - 32 | Dependent on F-C-C-H dihedral angle | beilstein-journals.org, nih.gov |
| ³J(F,F) | Vicinal F-F | -16 to -18 | Dependent on F-C-C-F dihedral angle | beilstein-journals.org |
| ²J(F,H) | Geminal F-H | 45 - 50 | Coupling of F and H on the same carbon | wikipedia.org, beilstein-journals.org |
Single-crystal X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. wikipedia.orgmanchester.ac.uk By diffracting X-rays off a crystalline sample, a three-dimensional map of electron density can be generated, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles. wikipedia.org
For derivatives of this compound, X-ray crystallography confirms the absolute stereochemistry and reveals the preferred solid-state conformation. acs.org These crystal structures serve as crucial benchmarks for computational models. acs.org For example, crystallographic analysis of a 4,4-difluoropyrrolidine derivative showed the fluorine atoms in an axial-equatorial orientation, which stabilizes a chair-like conformation of the ring. In studies of related vicinal difluoro compounds, X-ray structures have demonstrated a preference for a gauche relationship between the two C-F bonds, providing experimental evidence for the fluorine gauche effect's influence on the crystal packing environment. beilstein-journals.orgnih.gov It is important to note, however, that the conformation observed in the solid state is influenced by packing forces and may not be the most populated conformer in solution. acs.org
Table 4: Example Crystallographic Data for a Fluorinated Pyrrolidine Derivative
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell | |
| Space Group | P2₁/c | The symmetry elements of the unit cell | |
| a (Å) | 12.34 | Unit cell dimension | |
| b (Å) | 7.89 | Unit cell dimension | |
| c (Å) | 15.67 | Unit cell dimension | |
| β (°) | 112.5 | Unit cell angle | |
| C–F Bond Length (Å) | 1.34 | Indicates significant p-orbital contribution |
Reactivity and Derivatization Chemistry of the 3,4 Difluoropyrrolidine Core
Chemoselective Transformations of Fluorinated Pyrrolidines
Chemoselective transformations allow for the modification of one functional group in the presence of others. In the context of fluorinated pyrrolidines, this is crucial for building molecular complexity.
Research has demonstrated the chemoselective reduction of a methyl ester to an aldehyde in the presence of a nosyl-protected nitrogen atom in a pyrrolidine (B122466) ring. This aldehyde can then undergo a Wittig reaction to introduce a double bond, providing a key intermediate for further diversification. tandfonline.com Another example involves the chemoselective reduction of a nitro group in the presence of other functionalities. researchgate.net
The selective functionalization of the pyrrolidine ring itself is also a key area of investigation. For instance, the development of fluorinated pyrrolidines as selective inhibitors of carbonic anhydrase II has been reported. tandfonline.com This selectivity is attributed to specific interactions between the fluorinated pyrrolidine ring and the enzyme's active site. tandfonline.com
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. tgc.ac.inimperial.ac.ukslideshare.net This is particularly relevant in the synthesis of complex 3,4-difluoropyrrolidine derivatives.
A common approach for synthesizing 3,4-difluoropyrrolidines involves the conversion of a diol to a difluoride. For example, trans-3,4-dihydroxypyrrolidine can be converted to trans-3,4-difluoropyrrolidine via the corresponding triflates. acs.org Another strategy involves the deoxyfluorination of a fluorohydrin, which can be generated from the opening of an epoxide with a fluoride (B91410) source. acs.org
The following table summarizes some key functional group interconversion strategies for the synthesis of 3,4-difluoropyrrolidines:
| Starting Material | Reagents | Product | Reference |
| trans-3,4-Dihydroxypyrrolidine | Triflic anhydride (B1165640), then fluoride source | trans-3,4-Difluoropyrrolidine | acs.org |
| Epoxide | Fluoride source, then deoxyfluorinating agent | This compound | acs.org |
| (4R)-4-Hydroxyproline | Mitsunobu reaction (iodination), then DBU | 3,4-Dehydroproline | acs.org |
| 3,4-Dehydroproline derivative | mCPBA | Epoxide mixture | acs.org |
| 4-Ketoproline derivative | Electrophilic fluorination, then reduction and deoxyfluorination | 3,4-Difluoroproline derivative | soton.ac.uk |
Palladium-Catalyzed Reactions with this compound Building Blocks
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions have been applied to the synthesis of various derivatives of this compound. nbinno.com
One notable application is the N-arylation of pyrrolidines, which is a common strategy in the synthesis of drug candidates. acs.org For example, palladium catalysts have been used to couple aryl halides with the nitrogen atom of the pyrrolidine ring to create new C-N bonds. acs.org The choice of ligand for the palladium catalyst is often critical for achieving high yields and selectivity. nih.gov
Palladium catalysis has also been employed in the functionalization of the pyrrolidine ring itself. For instance, palladium-catalyzed allylic amination using 3,3-difluoropyrrolidine (B39680) HCl as a reactant can be used to prepare cyclic and acyclic β-aminofluoroalkenes. nbinno.com Furthermore, palladium-catalyzed reactions have been developed for the cross-coupling of perfluoro organic compounds, which could be applicable to the derivatization of the fluorinated positions of the pyrrolidine ring. mdpi.commdpi.com Intramolecular palladium-catalyzed additions of aryl iodides to carbonyl groups have also been used to synthesize bi- and tricyclic compounds containing a pyrrolidine core with high stereoselectivity. beilstein-journals.org
The following table provides examples of palladium-catalyzed reactions involving pyrrolidine derivatives:
| Reaction Type | Reactants | Catalyst System | Product | Reference |
| N-Arylation | Nitro-group-containing indoline, protected aryl mannoside | Pd-based catalyst with L17 ligand | N-arylated indoline | acs.org |
| N-Arylation | Spiro-pyrrolidine, 3-bromopyridine | Pd-based catalyst with L6 ligand | N-arylated spiro-pyrrolidine | acs.org |
| Allylic Amination | Not specified | Palladium catalyst | Cyclic and acyclic β-aminofluoroalkenes | nbinno.com |
| Cross-Coupling | Tetrafluoroethylene, diarylzinc | Pd(0) with lithium iodide | α,β,β-trifluorostyrene derivatives | mdpi.com |
| Intramolecular Addition | Aryl iodide with a ketone | Pd(PPh3)4 | Bi- and tricyclic compounds | beilstein-journals.org |
Development of Novel this compound Derivatives
The development of novel this compound derivatives is an active area of research, driven by the desire to create new therapeutic agents with improved properties. nih.gov A variety of synthetic strategies have been employed to generate new derivatives. One approach involves the stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives from sugars, which can then be converted to their difluorinated analogs. nih.govrsc.org
Another strategy focuses on the synthesis of fluorinated indolizidinone derivatives, which are bicyclic compounds containing a pyrrolidine ring. nih.gov These compounds are synthesized through a multi-step sequence that includes an enantioselective intramolecular aza-Michael reaction. nih.gov
The synthesis of 2-trifluoromethylated pyrrolidines and pyrrolines has also been achieved via the [3+2] cycloaddition of azomethine ylides. bohrium.com This method provides access to a range of substituted pyrrolidines with a trifluoromethyl group at the 2-position. bohrium.com Furthermore, novel 3,3-difluoropyrrolidine derivatives have been designed and synthesized as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov
The following table highlights some of the novel this compound derivatives that have been developed:
| Derivative Class | Synthetic Approach | Potential Application | Reference |
| 3,4-Dihydroxypyrrolidine derivatives | Stereoselective synthesis from sugars | Glycosidase inhibitors | nih.govrsc.org |
| Fluorinated indolizidinone derivatives | Enantioselective intramolecular aza-Michael reaction, RCM | Biologically active scaffolds | nih.gov |
| 2-Trifluoromethylated pyrrolidines/pyrrolines | [3+2] cycloaddition of azomethine ylides | Drug candidates | bohrium.com |
| 1-(γ-1,2,3-Triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines | Multi-step synthesis | DPP-4 inhibitors | nih.gov |
| (3R,4R)- and (3S,4S)-3,4-difluoro-L-prolines | Electrophilic fluorination and deoxyfluorination | Tools for tailoring protein properties | soton.ac.uk |
Academic Applications and Research Paradigms of 3,4 Difluoropyrrolidine
Utilization as a Core Scaffold in Bioactive Molecule Design
The 3,4-difluoropyrrolidine scaffold is a valuable building block in the design of novel bioactive molecules. researchgate.netcymitquimica.com The introduction of two fluorine atoms onto the pyrrolidine (B122466) ring can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netontosight.ai This makes it an attractive component for the synthesis of new therapeutic agents. ontosight.aichemshuttle.com The fluorinated pyrrolidine ring is a key feature in various compounds being investigated for their potential in medicinal chemistry. ontosight.aichemscene.com
For instance, the 3,3-difluoropyrrolidine (B39680) moiety has been incorporated into complex molecules with potential applications in drug discovery. beilstein-journals.org The presence of the gem-difluoro group is often associated with enhanced pharmacokinetic properties. researchgate.net Researchers are actively exploring the synthesis of various this compound derivatives to expand the chemical space for drug discovery. acs.orgambeed.comglpbio.comfluorochem.co.ukepa.gov
Enhancing Conformational Stability of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. prismbiolab.comnih.gov Conformational restriction is a key strategy in the design of potent peptidomimetics. prismbiolab.com The incorporation of constrained scaffolds, such as the this compound ring, can help to lock the molecule into a bioactive conformation, thereby increasing its affinity for the target protein. prismbiolab.comresearchgate.net
The fluorinated proline analogues, including 3,4-difluoroproline, can influence the puckering of the pyrrolidine ring and the cis/trans isomerization of the amide bond. acs.orgsoton.ac.uk This pre-organization of the backbone torsion angles can lead to a more stable and well-defined three-dimensional structure. nih.gov This is particularly relevant in the design of inhibitors for protein-protein interactions (PPIs), where a specific conformation is often required for effective binding. prismbiolab.com The use of such conformationally restricted building blocks is a promising approach to developing novel therapeutics. nih.gov
| Peptidomimetic Strategy | Effect of this compound Incorporation | References |
| Conformational Restriction | Pre-organizes backbone torsion angles, leading to a more stable structure. | prismbiolab.comresearchgate.netnih.gov |
| Ring Puckering | Influences the pucker of the pyrrolidine ring, affecting overall conformation. | acs.orgsoton.ac.uk |
| Amide Bond Isomerization | Can influence the cis/trans ratio of the preceding peptide bond. | acs.orgsoton.ac.uk |
Modulating Interactions with Biological Targets
The introduction of fluorine atoms can significantly alter the electronic properties of a molecule, which in turn can modulate its interactions with biological targets. glpbio.com The highly electronegative fluorine atoms can participate in favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a protein. ontosight.ai
The specific stereochemistry of the fluorine atoms on the pyrrolidine ring is crucial for determining the nature of these interactions. evitachem.com For example, the (S) configuration of a fluorinated pyrrolidine derivative has been shown to be critical for its specific interaction with enzyme active sites. By carefully designing the stereochemistry of this compound derivatives, it is possible to fine-tune their binding affinity and selectivity for a particular biological target. evitachem.com
Contributions to Structural Biochemistry and Protein Science
The unique properties of this compound and its amino acid counterpart, 3,4-difluoroproline, have made them valuable tools in the fields of structural biochemistry and protein science. acs.orgsoton.ac.uk These fluorinated analogues allow researchers to probe the intricate details of protein structure, folding, and stability.
Probing Protein Folding and Stability with 3,4-Difluoroproline Analogs
The incorporation of 3,4-difluoroproline into peptides and proteins provides a powerful method for investigating the forces that govern protein folding and stability. acs.orgsoton.ac.uknih.gov The stereochemistry of the fluorine atoms influences the conformational preferences of the proline ring, which can either stabilize or destabilize the protein structure. acs.org
For example, studies on collagen-related peptides have shown that replacing hydroxyproline (B1673980) with (2S,4R)-4-fluoroproline leads to a marked increase in the stability of the collagen triple helix. nih.gov This hyperstability is attributed to a stereoelectronic effect that preorganizes the backbone for triple-helix formation. nih.gov In contrast, 4,4-difluoroproline, which is hydrophobic but lacks the same stereoelectronic influence, does not confer the same level of stability. nih.govethz.ch This highlights the importance of specific fluorine substitution patterns in modulating protein stability. However, in some protein contexts, the introduction of 4,4-difluoroproline has been shown to be destabilizing. ethz.ch Furthermore, the replacement of proline with certain fluorinated analogs like 4,4-difluoroproline can sometimes lead to misfolded and dysfunctional proteins. jove.com
Applications in Nuclear Magnetic Resonance (NMR) Labeling for Structural Biology
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for studying the structure and dynamics of biological macromolecules. The introduction of ¹⁹F labels, such as those in 3,4-difluoroproline, into a protein allows for highly sensitive and specific NMR analysis. acs.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing valuable information about protein conformation, ligand binding, and protein-protein interactions. acs.org The use of 3,4-difluoroproline analogues expands the toolkit available to structural biologists for detailed investigations of protein structure and function. acs.org
Role in Asymmetric Catalysis and Organocatalysis
Enantiomerically pure 3,4-difluoropyrrolidines have emerged as valuable chiral building blocks and catalysts in asymmetric synthesis. acs.org Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry, offering an environmentally friendly alternative to metal-based catalysts. sioc-journal.cnmdpi.com
Chiral pyrrolidine derivatives are widely used as organocatalysts in a variety of asymmetric transformations. acs.org The enantioselective synthesis of trans-3,4-difluoropyrrolidines has been achieved, and these compounds have been investigated for their applications in catalytic asymmetric synthesis. acs.org The fluorine atoms in these catalysts can influence their stereochemical control, leading to high enantioselectivities in the catalyzed reactions. The development of new organocatalysts based on the this compound scaffold holds promise for the efficient and selective synthesis of chiral molecules for the pharmaceutical and agrochemical industries. acs.orgresearchgate.netsoton.ac.uk
| Catalysis Type | Role of this compound | Significance | References |
| Asymmetric Catalysis | Serves as a chiral building block for the synthesis of enantiopure catalysts. | Enables the synthesis of chiral molecules with high enantiomeric purity. | acs.org |
| Organocatalysis | Acts as a chiral organocatalyst for various asymmetric transformations. | Provides an environmentally friendly and efficient method for asymmetric synthesis. | acs.orgresearchgate.netsoton.ac.ukacs.orgsioc-journal.cnmdpi.com |
Design of Chiral Catalysts Incorporating this compound Moieties
The design of effective chiral catalysts hinges on the precise arrangement of functional groups around a central scaffold to create a well-defined chiral environment. The this compound core offers a robust and tunable platform for this purpose. Researchers have synthesized enantiomerically pure trans-3,4-difluoropyrrolidines, which serve as the foundational chiral element. acs.orgnih.gov The chirality in these catalysts stems directly from the stereochemistry of the carbon-fluorine bonds, a concept known as organofluorine asymmetry. acs.org
The synthesis of these catalyst precursors typically starts from readily available chiral pool materials like L-tartaric acid. A key synthetic step involves the double displacement of triflate groups from a pyrrolidine-3,4-diyl bis(trifluoromethanesulfonate) with a fluoride (B91410) source, which proceeds with high stereocontrol to yield the desired trans-3,4-difluoropyrrolidine. acs.org By varying the substituent on the pyrrolidine nitrogen, a library of catalysts can be generated. These N-substituents play a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
For instance, a series of (3R,4R)-3,4-difluoropyrrolidines with different N-substituents, such as n-octyl, benzyl (B1604629), and 4-methoxybenzyl, have been prepared. acs.org The rationale behind this variation is to explore how the N-substituent impacts the catalyst's performance in different asymmetric reactions. The C₂-symmetric nature of the trans-3,4-difluoropyrrolidine core is a key design feature, often leading to higher stereoselectivity in catalyzed reactions.
Below is a table showcasing examples of designed chiral catalysts based on the this compound scaffold.
| Catalyst | Chemical Name | N-Substituent |
| 1a | (3R,4R)-1-Octyl-3,4-difluoropyrrolidine | n-Octyl |
| 1b | (3R,4R)-1-Benzyl-3,4-difluoropyrrolidine | Benzyl |
| 1c | (3R,4R)-1-(4-Methoxybenzyl)-3,4-difluoropyrrolidine | 4-Methoxybenzyl |
| 1d | (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine | Phenyl |
Stereoselective Reactions Mediated by this compound-Derived Catalysts
The efficacy of these novel chiral catalysts has been demonstrated in several benchmark stereoselective reactions. Two notable examples are the asymmetric epoxidation of allylic alcohols and the enantioselective addition of organozinc reagents to aldehydes. acs.org
In the asymmetric epoxidation of geraniol, a common substrate for testing new catalytic systems, trans-(R,R)-3,4-difluoropyrrolidine used as a monodentate amine ligand in combination with titanium(IV) isopropoxide showed moderate enantioselectivity. rsc.org The reaction yielded the corresponding epoxide with a 66% enantiomeric excess (ee). rsc.org This result is significant as it demonstrates that the chirality originating from the C-F bonds can effectively induce asymmetry in a product.
The addition of diethylzinc (B1219324) to benzaldehyde (B42025) is another classic reaction to evaluate the performance of chiral ligands. acs.org In this reaction, the this compound-derived catalysts were tested for their ability to control the formation of one enantiomer of 1-phenyl-1-propanol (B1198777) over the other. The results showed that the nature of the N-substituent on the pyrrolidine ring has a pronounced effect on the enantioselectivity of the reaction. For example, using (3R,4R)-1-benzyl-3,4-difluoropyrrolidine as the catalyst, the product was obtained with a 40% ee. acs.org While these initial results are modest, they provide a crucial proof-of-concept for the use of this compound moieties in asymmetric catalysis and open avenues for further optimization of the catalyst structure to achieve higher levels of stereocontrol. acs.org
The table below summarizes the key findings from these stereoselective reactions.
| Catalyst | Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-(R,R)-3,4-Difluoropyrrolidine | Asymmetric Epoxidation | Geraniol | (R,R)-2,3-Epoxygeraniol | - | 66 |
| (3R,4R)-1-Benzyl-3,4-difluoropyrrolidine | Diethylzinc Addition | Benzaldehyde | (R)-1-Phenyl-1-propanol | 78 | 40 |
| (3R,4R)-1-(4-Methoxybenzyl)-3,4-difluoropyrrolidine | Diethylzinc Addition | Benzaldehyde | (R)-1-Phenyl-1-propanol | 72 | 34 |
| (3R,4R)-1-Octyl-3,4-difluoropyrrolidine | Diethylzinc Addition | Benzaldehyde | (R)-1-Phenyl-1-propanol | 75 | 32 |
Future Perspectives and Emerging Research Avenues for 3,4 Difluoropyrrolidine
Development of More Efficient and Sustainable Synthetic Routes
The practical application of 3,4-difluoropyrrolidine is directly linked to the availability of efficient, scalable, and sustainable synthetic methods. Modern "route scouting" aims to minimize steps, reduce costs, enhance safety, and align with the principles of green chemistry. chemistryjournals.netspirochem.com Future developments are focused on several key areas:
Novel Precursors and Strategies: Research continues to move beyond classical methods. While syntheses from precursors like trans-3,4-dihydroxypyrrolidine via corresponding triflates are established, new routes are being explored. acs.org One promising approach involves the asymmetric synthesis to prepare enantiopure trans-3,4-difluoropyrrolidines, introducing fluorine at both centers in a single operational step. acs.org Another strategy involves starting from inexpensive and readily available materials like (4R)-4-hydroxyproline and employing methods such as vicinal difluorination. acs.org
Advanced Fluorination Reagents: The development and application of new fluorinating agents are critical. While reagents like diethylaminosulfur trifluoride (DAST) are commonly used, they present challenges. acs.orgresearchgate.net Research into safer, more selective, and more efficient reagents is ongoing.
Innovative Synthetic Methodologies: The adoption of modern synthetic technologies is crucial for improving efficiency and sustainability. spirochem.com Methodologies such as 1,3-dipolar cycloadditions are being investigated to construct the fluorinated pyrrolidine (B122466) ring system. researchgate.net Furthermore, the implementation of continuous flow reactors can offer enhanced safety, scalability, and precise control over reaction conditions for large-scale production. chemistryjournals.net
| Synthetic Strategy | Description | Key Advantages | Reference(s) |
| Asymmetric Synthesis | Introduction of both fluorine atoms in a single, stereocontrolled operation. | Provides access to enantiopure products. | acs.org |
| Late-Stage Fluorination | Introducing the fluorinated pyrrolidine moiety near the end of a multi-step synthesis. | Minimizes the economic impact of the costly building block. | acs.org |
| Flow Chemistry | Use of continuous flow reactors instead of traditional batch processes. | Improved heat/mass transfer, scalability, and safety. | chemistryjournals.net |
| Vicinal Difluorination | Conversion of diol precursors into the corresponding difluorides. | Utilizes established transformations on accessible starting materials. | acs.org |
Advanced Computational Design of this compound Analogs
Advanced computational design involves leveraging computational tools to model, predict, and refine molecular structures and properties, thereby expanding the accessible chemical space and accelerating discovery. advanceaec.netsdu.dk For this compound, these methods provide profound insights into how fluorination governs molecular behavior.
Quantum-chemical calculations, particularly using Density Functional Theory (DFT) at levels like B3LYP-D3BJ/6-311++G**, are used to explore the conformational landscape of 2,3-, 2,4-, and 3,4-difluoropyrrolidines. beilstein-journals.orgresearchgate.net These studies have revealed that the conformational preferences are significantly dictated by electronic factors such as the anomeric effect (nN→σ*CF electron delocalization), which can be harnessed in the rational design of new molecules. beilstein-journals.org
Future research in this area will focus on:
Predictive Modeling: Creating robust models to accurately predict the influence of difluorination on key properties like pKa, lipophilicity, and binding affinity.
Conformational Control: Designing analogs with specific, predictable ring puckers and cis/trans amide bond ratios to optimize interactions with biological targets. acs.orgresearchgate.net
High-Throughput Virtual Screening: Combining computational design with high-throughput experimentation to rapidly identify and optimize synthetic conditions and novel molecular scaffolds.
Machine Learning and AI: Employing machine learning algorithms to analyze complex datasets and guide the de novo design of novel this compound analogs with bespoke functionalities, potentially expanding beyond what is currently achievable with traditional methods. nih.govunimelb.edu.au
| Computational Method | Application for this compound | Insights Gained | Reference(s) |
| Density Functional Theory (DFT) | Analysis of conformational energies and electronic structures. | Understanding the role of anomeric and gauche effects on stability. | beilstein-journals.orgresearchgate.net |
| Molecular Modeling | Designing analogs with specific three-dimensional shapes. | Guiding the synthesis of molecules with desired conformational biases. | acs.orgresearchgate.net |
| Machine Learning | De novo design and property prediction from large datasets. | Accelerating the discovery of novel analogs with optimized properties. | nih.govunimelb.edu.au |
Integration of this compound in Novel Chemical Technologies
The unique properties of the this compound scaffold are enabling its use in innovative technologies beyond its role as a simple structural component in pharmaceuticals.
Asymmetric Organocatalysis: Enantiopure trans-3,4-difluoropyrrolidines have been successfully used to create chiral catalysts. acs.org These catalysts have demonstrated utility in asymmetric epoxidations and additions to aldehydes, where the chirality originating from the organofluorine asymmetry directs the stereochemical outcome of the reaction. acs.org This opens avenues for developing new catalytic systems for stereoselective synthesis.
Medical Imaging: A significant emerging application is in the development of probes for Positron Emission Tomography (PET). The synthesis of analogs containing the fluorine-18 (B77423) radioisotope ([¹⁸F]) allows for non-invasive imaging of biological targets. nih.gov For example, related cyanopyrrolidine-based molecules have been developed as PET tracers for imaging Fibroblast Activation Protein (FAP), a target in various diseases. nih.gov The development of [¹⁸F]-labeled this compound derivatives represents a promising future direction for creating new diagnostic tools.
Interdisciplinary Research at the Interface of Chemistry and Biology
The most exciting future prospects for this compound lie at the interface of chemistry and biology, where its unique properties can be used to probe and manipulate complex biological systems. umass.educhu-lab.orguni-osnabrueck.de
Probing Protein Structure and Function: When incorporated into proline-rich sequences, 3,4-difluoro-L-proline derivatives serve as powerful tools for studying protein and peptide behavior. acs.orgresearchgate.net The specific stereochemistry of the fluorine atoms can bias the proline ring pucker and the rate of cis/trans isomerization, allowing researchers to tailor the conformational and dynamic properties of peptides. researchgate.netresearchgate.net This enables the interrogation of proline's role in processes like protein folding and stability. researchgate.net
Chemical Biology and Drug Discovery: The interplay between synthetic chemistry and biology is crucial for modern drug discovery. ircbc.ac.cn Chemists can synthesize a library of this compound analogs, which biologists can then use as chemical probes to study enzyme mechanisms and protein-ligand interactions. This collaborative approach accelerates the identification and optimization of potent and selective therapeutic agents, such as enzyme inhibitors. beilstein-journals.org
This interdisciplinary synergy, combining the synthetic power of chemistry with the analytical depth of biology, will continue to unlock the full potential of this compound in developing next-generation therapeutics and research tools. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-Difluoropyrrolidine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic fluorination of pyrrolidine precursors or deprotection of protected intermediates. For example, tert-butyl-protected derivatives (e.g., tert-butyl 3,3-difluoropyrrolidine-1-carboxylate) are synthesized using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions . Reaction temperature (-78°C to room temperature) and solvent polarity (e.g., dichloromethane or THF) critically impact fluorination efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing the fluorination pattern in this compound?
- Methodological Answer :
- ¹⁹F NMR : Directly identifies fluorine atoms and their chemical environment. For this compound, two distinct fluorine signals appear between -150 to -200 ppm, depending on substituents .
- ¹H NMR : Coupling constants (e.g., ) reveal spatial relationships between fluorine and adjacent protons.
- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .
Q. What are the key applications of this compound in pharmaceutical research?
- Methodological Answer : The compound serves as a rigid, fluorinated scaffold in drug design, particularly for protease inhibitors and kinase-targeted therapies. Its fluorine atoms enhance metabolic stability and modulate lipophilicity. For instance, derivatives like (3R,4R)-N-Cbz-3,4-difluoropyrrolidine are intermediates in synthesizing chiral building blocks for bioactive molecules .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the stability and reactivity of this compound intermediates during synthesis?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition-state energies and fluorination pathways. For example, studies on analogous fluoropyrrolidines show that electron-withdrawing groups stabilize intermediates by lowering activation barriers. Computational models also predict regioselectivity in electrophilic substitutions .
Q. What strategies are employed to control stereochemistry in the synthesis of enantiomerically pure this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials, such as (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester, to induce desired stereochemistry .
- Asymmetric Catalysis : Palladium-catalyzed cross-coupling or enzymatic resolution to separate enantiomers.
- Crystallization-Induced Dynamic Resolution (CIDR) : Enhances enantiomeric excess (ee) during recrystallization .
Q. How can researchers resolve contradictions in reaction yields when scaling up this compound synthesis?
- Methodological Answer :
- Parameter Optimization : Adjust solvent (e.g., switching from THF to DMF for better solubility), temperature gradients, and catalyst loading.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Statistical Design of Experiments (DoE) : Identifies critical factors (e.g., reagent stoichiometry, mixing efficiency) affecting yield .
Q. In catalytic applications, how does the fluorination pattern of this compound derivatives influence their electronic properties and efficiency?
- Methodological Answer : Fluorine's electronegativity alters the electron density of the pyrrolidine ring, enhancing nucleophilicity at nitrogen or adjacent carbons. For example, 3,4-difluoro-substituted catalysts exhibit higher turnover frequencies in acylation reactions due to increased Lewis acidity at the active site .
Q. What are the challenges in isolating this compound derivatives, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
